molecular formula C11H17N3O2S2 B13979991 1-Piperazinecarbodithioic acid, 4-methyl-, succinimidomethyl ester CAS No. 38221-41-9

1-Piperazinecarbodithioic acid, 4-methyl-, succinimidomethyl ester

Cat. No.: B13979991
CAS No.: 38221-41-9
M. Wt: 287.4 g/mol
InChI Key: MSXMUZFDWZOUGX-UHFFFAOYSA-N
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Description

Its structure combines a 4-methylpiperazine backbone with a carbodithioic acid group esterified to a succinimidomethyl moiety. Carbodithioate esters are known for their metal-chelating properties and applications in antimicrobial and anticancer agents . The succinimidomethyl ester group may improve membrane permeability compared to ionic derivatives like sodium salts .

Properties

CAS No.

38221-41-9

Molecular Formula

C11H17N3O2S2

Molecular Weight

287.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C11H17N3O2S2/c1-12-4-6-13(7-5-12)11(17)18-8-14-9(15)2-3-10(14)16/h2-8H2,1H3

InChI Key

MSXMUZFDWZOUGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylpiperazine Derivatives

  • A patent (WO2013008242A1) describes the preparation of highly pure 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride by reacting 4-bromomethyl benzoic acid with N-methylpiperazine in n-butanol, followed by acidification to obtain the dihydrochloride salt. This method highlights the nucleophilic substitution on bromomethyl groups by piperazine nitrogen, which is conceptually similar to introducing substituents on piperazinecarbodithioic acid derivatives.

Esterification Techniques

  • Esterification of piperazinecarboxylic acid derivatives with phenyl or tert-butyl esters has been reported using di-tert-butyl dicarbonate and 4-dimethylaminopyridine as catalysts, followed by reaction with piperazine derivatives in solvents like dichloromethane or dimethyl sulfoxide.
  • These methods emphasize mild conditions, short reaction times (under 20 hours), and simple post-treatment, which can be adapted for succinimidomethyl ester formation.

Research Discoveries and Analytical Data

  • The compound’s analogs such as 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester (CAS 38221-47-5) have been characterized with molecular formula C13H18N4OS2 and molecular weight approximately 310.4 g/mol. Their structural elucidation using 2D and 3D conformers has been reported in chemical databases, providing insight into molecular geometry relevant for synthesis planning.
  • Physicochemical properties such as melting points and predicted boiling points for related piperazinecarbodithioic acid compounds (e.g., PICADEX) are approximately 228 °C and 242 °C respectively, indicating thermal stability suitable for typical organic synthesis conditions.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition Notes
Starting Material 4-Methylpiperazine, Carbon disulfide Commercially available
Base for Dithiocarbamate Formation Sodium hydroxide or equivalent base Controls pH for nucleophilic reaction
Solvent Water, Methanol, Dimethyl sulfoxide (DMSO) Depends on step; DMSO for nucleophilic substitution
Activation Agent N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) For ester formation
Reaction Temperature 0–80 °C Mild heating often sufficient
Reaction Time 1–20 hours Varies with step and scale
Purification Filtration, solvent extraction, recrystallization To isolate pure ester product

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Piperazinecarbodithioic Acid Derivatives

Compound Name Substituents/Modifications Key Functional Groups
Target Compound Succinimidomethyl ester Carbodithioate, ester, 4-methylpiperazine
Sodium 4-methylpiperazine-1-carbodithioate Sodium salt Carbodithioate, ionic form
Bis(4-methylpiperazinecarbodithioato)zinc(II) Zinc complex Carbodithioate-metal coordination
2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate Nitrophenyl, dioxoindolinyl ethyl ester Carbodithioate, nitroaryl, heterocycle
1-Piperazinecarboxylic acid, 4-[4-chloro-3-(phenylmethyl)-…] Chlorophenylmethyl-imidazopyridinyl Carboxylic acid, halogenated aryl

Key Observations :

  • The target compound’s succinimidomethyl ester introduces a neutral, lipophilic group, contrasting with the ionic sodium salt or polar carboxylic acid derivatives .
  • Metal complexes (e.g., zinc) exhibit enhanced stability and distinct antimicrobial properties due to metal coordination .
  • Aryl nitro or halogen substituents (e.g., in and ) may enhance target specificity but increase metabolic liability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Predicted) logP HBA/HBD Polar Surface Area (Ų)
Target Compound Moderate (organic solvents) ~2.5* 4/0 ~70
Sodium 4-methylpiperazine-1-carbodithioate High (aqueous) -1.2* 4/0 ~90
Zinc complex Low (aqueous) N/A 4/0 ~85
Piperazine amides (e.g., ) High (DMSO) 1.8–3.2 3–5/0–1 50–100

*Estimated based on structural analogs.

Key Observations :

  • The sodium salt has high aqueous solubility due to its ionic nature, whereas the target compound’s ester group reduces polarity, favoring lipid bilayer penetration.
  • Piperazine amides (e.g., ) exhibit balanced logP (1.8–3.2) and high gastrointestinal permeability, suggesting the target compound may share similar drug-like properties.

Key Observations :

  • Carbodithioate metal complexes (e.g., zinc) show potent antimicrobial activity but higher cytotoxicity .
  • Piperazine amides demonstrate high selectivity against T. cruzi with low mammalian cell toxicity, suggesting that the target compound’s ester group could optimize therapeutic indices.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Piperazinecarbodithioic acid, 4-methyl-, succinimidomethyl ester, and how is its purity validated?

Answer: The synthesis of piperazine derivatives typically involves coupling reactions between activated esters (e.g., succinimidyl esters) and amine-containing precursors. For example, analogous compounds like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate are synthesized via stepwise protection/deprotection strategies, followed by MS (ESI+) and 1^1H NMR for structural validation . For purity assessment, reverse-phase HPLC with mobile phases adjusted to pH 5.5 using phosphate buffers and tetrabutylammonium hydroxide is recommended to resolve polar intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Combined spectral techniques are critical:

  • Mass Spectrometry (MS): ESI+ mode detects molecular ions (e.g., m/z 452 [M + H]+ observed for related piperazine-pyrrolo[2,3-d]pyrimidinone hybrids) .
  • 1^1H NMR: Chemical shifts for piperazine protons typically appear between δ 2.5–3.5 ppm, while succinimidyl ester protons resonate near δ 2.8–3.0 ppm (singlet for methyl groups) .
  • FT-IR: Confirm dithiocarbamate (C=S) stretches at ~950–1250 cm1^{-1} and ester carbonyl (C=O) at ~1700 cm1^{-1} .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Answer: Piperazine derivatives with ester or dithiocarbamate groups are sensitive to hydrolysis and oxidation. Storage at 2–8°C in amber vials under inert gas (N2_2/Ar) is advised to prevent decomposition . For long-term stability, lyophilization after synthesis is recommended for hygroscopic analogs .

Advanced Research Questions

Q. How does the dithiocarbamate moiety in this compound influence its reactivity in metal coordination studies?

Answer: The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., zinc, copper). For example, bis(4-methylpiperazinecarbodithioato)zinc(II) demonstrates square-planar geometry, validated via X-ray crystallography and UV-Vis spectroscopy . Researchers should optimize metal:ligand ratios (typically 1:2) in ethanol/water mixtures at pH 6–7 to prevent ligand protonation .

Q. What methodological approaches are used to study this compound’s potential in drug delivery systems?

Answer: Succinimidyl esters enable covalent conjugation to biomolecules (e.g., peptides, antibodies) via amine-reactive chemistry. For instance:

  • Kinetic Studies: Monitor reaction progress with RP-HPLC (C18 columns) using acetonitrile/water gradients to separate conjugated vs. free ester .
  • In Vitro Release: Assess ester hydrolysis in PBS (pH 7.4) at 37°C, quantifying released thiols via Ellman’s assay .
  • Cellular Uptake: Fluorescent tagging (e.g., FITC) and confocal microscopy track intracellular delivery efficiency .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

Answer: Discrepancies often arise from assay conditions or stereochemical variations. Strategies include:

  • Dose-Response Reproducibility: Validate cytotoxicity (e.g., IC50_{50}) across multiple cell lines (e.g., HEK293, HeLa) using MTT assays .
  • Stereochemical Analysis: Compare enantiomers (e.g., (1R,4R) vs. (1S,4S)) via chiral HPLC and correlate with activity .
  • Off-Target Profiling: Screen against related enzymes (e.g., carbonic anhydrase isoforms) to rule out non-specific binding .

Methodological Notes

  • Stereoselective Synthesis: Use chiral auxiliaries (e.g., dibenzylamine derivatives) to control piperazine ring conformation during cyclization .
  • Troubleshooting Low Yields: Optimize reaction times for ester activation (e.g., 1–2 hrs with EDC/HOAt coupling reagents) .
  • Data Interpretation: Cross-reference spectral data with databases (e.g., PubChem, SciFinder) to confirm novel vs. reported analogs .

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